mercaptoundecahydrododecaborate

Boron neutron capture therapy nanoparticle delivery glioma

Mercaptoundecahydrododecaborate (CAS 12294-22-3), commonly supplied as its disodium salt, sodium borocaptate (BSH; Na₂B₁₂H₁₁SH), is a polyhedral closo-dodecaborate cluster compound bearing a single exo-sulfhydryl group. It was the first boron delivery agent used clinically for boron neutron capture therapy (BNCT) of malignant brain tumors, beginning with the work of Hatanaka in Japan in 1968.

Molecular Formula B12H12S
Molecular Weight 173.87
CAS No. 12294-22-3
Cat. No. B1143558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemercaptoundecahydrododecaborate
CAS12294-22-3
Molecular FormulaB12H12S
Molecular Weight173.87
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercaptoundecahydrododecaborate (BSH) for BNCT: Boron Cluster Procurement & Selection Guide


Mercaptoundecahydrododecaborate (CAS 12294-22-3), commonly supplied as its disodium salt, sodium borocaptate (BSH; Na₂B₁₂H₁₁SH), is a polyhedral closo-dodecaborate cluster compound bearing a single exo-sulfhydryl group . It was the first boron delivery agent used clinically for boron neutron capture therapy (BNCT) of malignant brain tumors, beginning with the work of Hatanaka in Japan in 1968 . BSH delivers 12 boron atoms per molecular cage, providing a uniquely high boron payload compared with single-boron-atom carriers such as boronophenylalanine (BPA) . Unlike BPA, which enters cells via the L-type amino acid transporter (LAT1), BSH does not readily cross intact cell membranes and relies on passive diffusion through a disrupted blood–brain barrier, resulting in a fundamentally different biodistribution profile .

Why BSH Cannot Be Interchanged with BPA or Other Boron Delivery Agents in BNCT Procurement


Generic substitution between BSH and other boron carriers—particularly BPA—is precluded by fundamentally divergent tumor-targeting mechanisms, pharmacokinetic profiles, and clinical biodistribution. BPA enters tumor cells via LAT1-mediated active transport, achieving intracellular boron concentrations of ~20 ppm in U87 glioma cells at 80 ppm extracellular boron exposure . In contrast, unformulated BSH remains largely extracellular, accumulating in tumor tissue only where the blood–brain barrier is disrupted, and exhibits a distinct biphasic plasma elimination with an average half-life of approximately 15 hours in rats and linear pharmacokinetics across a 50–100 mg/kg dose range . Attempts to interchange these agents clinically resulted in the transition from BSH to BPA as the primary clinical boron drug precisely because their non-overlapping properties prevent direct substitution . For research procurement, selecting the correct boron carrier determines whether the experimental model recapitulates passive, diffusion-dependent delivery or transporter-mediated intracellular accumulation.

Quantitative Differentiation of BSH vs. Closest Analogs: A Procurement Evidence Guide


SFNs-BSH Achieves 2.1× Higher Boron Uptake vs. Clinical BPA at 4× Lower Administered Dose in U87 Glioma Cells

Silk fibroin nanoparticle-formulated BSH (SFNs-BSH) achieved a total boron concentration of 29.5 ppm in U87 human glioblastoma cells compared with 14.0 ppm for clinical BPA under standard conditions, representing a 2.1-fold higher uptake. Critically, this was achieved at a 4-fold lower administered dose: SFNs-BSH required only 400 µg/mL of formulation (corresponding to approximately 226 µg of BSH) to yield 150 ppm boron in the culture medium, whereas BPA required 1.67 mg/mL to achieve 80 ppm boron in the medium . The concentration factor (boron taken up / boron provided) was approximately 20% for SFNs-BSH, compared with approximately 25% for BPA, indicating comparable efficiency despite the dose advantage .

Boron neutron capture therapy nanoparticle delivery glioma cellular boron uptake

BSH Exhibits Linear Plasma Pharmacokinetics with 15-Hour Elimination Half-Life Across a 2-Fold Dose Range in Rats

In a definitive rat pharmacokinetic study using an HPLC method specific to intact BSH, the compound demonstrated linear pharmacokinetics over a 50–100 mg/kg intravenous dose range. The mean elimination half-life (t₁/₂) was approximately 15 hours at both doses, with steady-state volume of distribution (Vss) of 2.11 ± 0.49 L/kg (50 mg/kg) and 2.06 ± 0.38 L/kg (100 mg/kg), and total clearance (CL) of 0.28 ± 0.03 L/hr/kg and 0.32 ± 0.06 L/hr/kg, respectively . Approximately 60% of the administered dose was recovered unchanged in urine within 24 hours . In a comparative cross-study context, BPA administered to rats at 250 mg/kg showed a markedly shorter plasma half-life of approximately 1.1 hours , with peak plasma concentrations of ~210 µg/g at 1 hour post-injection declining to ~20 µg/g by 12 hours.

Pharmacokinetics BSH elimination half-life linear kinetics

BSH Delivers 12 Boron Atoms per Molecular Cage vs. 1 Boron Atom for BPA—A 12-Fold Stoichiometric Payload Advantage

The closo-B₁₂H₁₁SH²⁻ cage of BSH contains 12 boron atoms per molecule, each potentially available for the ¹⁰B(n,α)⁷Li neutron capture reaction when isotopically enriched . In contrast, BPA (4-borono-L-phenylalanine) carries a single boron atom per molecule . On a per-mole-delivered basis, BSH provides a 12-fold stoichiometric boron payload advantage. The cage structure also confers distinctive chemical stability: the B–H stretching mode at 2479 cm⁻¹ serves as a characteristic spectroscopic handle for quantification, while the icosahedral B₁₂ core remains intact under physiological conditions . This structural feature directly enables derivatization strategies—including click chemistry conjugation to azide-functionalized targeting moieties—that are not accessible with monoboron compounds .

Boron payload dodecaborate cluster stoichiometric advantage BNCT drug design

BSH Achieves Tumor Boron Concentrations of 26.8 µg/g (IA) and 20.9 µg/g (IV) in Human Malignant Glioma—Clinically Validated Across 146 Patients

In a retrospective analysis of 146 patients with malignant brain tumors treated by BNCT from 1968 to 1994, BSH administered via intra-arterial (IA) infusion yielded a mean tumor boron concentration of 26.8 ± 19.5 µg/g (range 6.1–104.7 µg/g) and a tumor-to-blood (T/B) ratio of 1.77 ± 1.30 in malignant glioma patients . Via intravenous (IV) infusion, mean tumor boron concentration was 20.9 µg/g with a T/B ratio of 1.33 . Both values exceeded the minimum therapeutic threshold of ~20 µg/g ¹⁰B considered necessary for effective BNCT . Boron concentrations in malignant glioma were approximately 2.7–3.0 times higher than those in low-grade glioma, demonstrating tumor-grade-dependent differential accumulation . In a separate EORTC 11961 Phase I trial, the mean tumor boron concentration in glioblastoma patients was 19.9 ± 9.1 µg/g (high-dose group) with a T/B ratio of 0.6 ± 0.2 .

Clinical biodistribution malignant glioma tumor boron concentration BSH

Electropermeabilization Enhances BSH Tumor Uptake 10-Fold vs. 2-Fold for BOPP in RG2 Rat Glioma—Superior Responsiveness to Physical Enhancement Strategies

In a direct comparative study, electropermeabilization (EP) of RG2 rat gliomas enhanced tumor boron uptake by approximately 10-fold for BSH compared with only approximately 2-fold for the boronated porphyrin BOPP over untreated controls . Rats were infused intravenously with 175 µg BSH/g body weight or 12 µg BOPP/g body weight. Without electropermeabilization, BSH achieved a maximum tumor boron concentration of 15 ppm at 12 hours post-infusion (high dose) with a tumor-to-blood ratio of 0.5 . In contrast, BOPP without EP achieved 81 ppm at 24 hours with a tumor-to-blood ratio exceeding 6 . The 10-fold enhancement factor for BSH under EP—compared with only 2-fold for BOPP—indicates that BSH's extracellular localization makes it disproportionately responsive to membrane-permeabilizing physical interventions, converting a limitation (poor passive membrane permeability) into a controllable enhancement mechanism.

Electropermeabilization BSH BOPP glioma boron uptake enhancement

BSH Demonstrates 2.7–3.0× Higher Tumor Boron Accumulation in Malignant vs. Low-Grade Glioma—Intrinsic Tumor-Grade Selectivity

In a retrospective clinical analysis, the mean tumor boron concentration in malignant glioma was approximately 2.7–3.0 times higher than in low-grade glioma following BSH administration . This tumor-grade-dependent differential accumulation is attributed to the greater disruption of the blood–brain barrier (BBB) in high-grade tumors, which facilitates passive diffusion of the ionic, membrane-impermeant BSH molecule into tumor tissue . In contrast, BPA's LAT1-mediated active transport mechanism produces high tumor uptake even in low-grade tumors and some normal tissues expressing LAT1, resulting in a fundamentally different selectivity profile . The tumor-to-blood ratio for BSH rose above 1 in 15 of 24 high-grade intracerebral tumors at 18 hours or more post-infusion, whereas low-grade gliomas showed tumor boron concentrations as low as 0.2 µg/g .

Tumor grade selectivity glioma BSH biodistribution blood-brain barrier

Procurement-Driven Application Scenarios for BSH Based on Quantified Differentiation Evidence


Nanoparticle-Based BNCT Drug Delivery Research Requiring High Payload-to-Dose Ratio

Research groups developing nanoparticle, liposomal, or polymer-based delivery systems for BNCT should prioritize BSH procurement. The SFNs-BSH data demonstrate that nanoparticle-formulated BSH can achieve 29.5 ppm total boron in U87 glioma cells—2.1-fold higher than clinical BPA—at a 4-fold lower administered dose (400 µg/mL formulation vs. 1.67 mg/mL BPA) . Combined with BSH's 12-boron-atom cage structure , this enables formulation strategies where each internalized nanoparticle delivers a high-density boron payload, reducing the total mass of carrier required for therapeutic effect.

Clinical BNCT Programs Treating High-Grade Glioma with Disrupted Blood–Brain Barrier

BNCT clinical programs targeting glioblastoma and anaplastic astrocytoma benefit from BSH's validated clinical biodistribution dataset encompassing 146 patients . The mean tumor boron concentration of 26.8 µg/g (IA) in malignant glioma exceeds the 20 µg/g therapeutic threshold , and BSH's 2.7–3.0× higher accumulation in malignant vs. low-grade glioma provides intrinsic selectivity for high-grade tumors where the BBB is disrupted. For regulatory submissions requiring historical clinical PK/biodistribution data, BSH's multi-decade clinical track record from 1968 onward offers a uniquely referenced dataset.

Electroporation-Enhanced or Physical Delivery-Augmented BNCT Protocols

BSH's extracellular localization makes it disproportionately responsive to physical membrane-permeabilization strategies. In the RG2 rat glioma model, electropermeabilization produced a 10-fold enhancement in BSH tumor boron uptake compared with only 2-fold for the porphyrin-based agent BOPP . Researchers evaluating electroporation, sonoporation, or convection-enhanced delivery for BNCT should select BSH over intracellularly-trafficked alternatives to maximize the enhancement factor achievable through physical delivery augmentation.

Click Chemistry Derivatization for Targeted Boron Delivery Agent Synthesis

The exo-sulfhydryl group of BSH enables efficient click cycloaddition reactions with azide-functionalized targeting ligands, including fluorescent dyes (e.g., Alexa Fluor 488), peptides, and antibodies, with excellent yields . Unlike BPA, whose single boronic acid moiety limits derivatization options, BSH's cage structure supports mono- or bis-triazole conjugation while retaining the intact 12-boron-atom payload . This makes BSH the preferred boron cluster starting material for medicinal chemistry programs synthesizing tumor-targeted BNCT agents via copper-catalyzed azide-alkyne cycloaddition.

Quote Request

Request a Quote for mercaptoundecahydrododecaborate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.